molecular formula C12H18F2N4O B11730432 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11730432
M. Wt: 272.29 g/mol
InChI Key: LGDNNVBXDFMWKG-UHFFFAOYSA-N
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Description

The compound 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine features a pyrazole core substituted with a 2,2-difluoroethyl group at position 1 and an azepane-1-carbonyl moiety at position 2. Its molecular formula is C₁₃H₁₉F₂N₃O, with a molar mass of 283.31 g/mol. The azepane ring (7-membered) introduces conformational flexibility and moderate lipophilicity, influencing solubility and membrane permeability. This compound is hypothesized to target enzymes or receptors where the azepane carbonyl group engages in hydrogen bonding or hydrophobic interactions .

Properties

Molecular Formula

C12H18F2N4O

Molecular Weight

272.29 g/mol

IUPAC Name

[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone

InChI

InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(11(15)16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8H2,(H2,15,16)

InChI Key

LGDNNVBXDFMWKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This step may involve the use of difluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Azepane Ring: The azepane ring can be introduced through a coupling reaction with an appropriate azepane derivative, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane moiety.

    Reduction: Reduction reactions could target the carbonyl group or the difluoroethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halides, bases, acids

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole-3-carboxylic acid derivative, while reduction could produce a difluoroethylamine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoroethyl group could enhance its binding affinity or stability, while the azepane ring might influence its pharmacokinetic properties.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine

  • Structure : Similar pyrazole-3-amine core with a 2,2-difluoroethyl group but substitutes azepane with a 3-methylpiperidin-1-yl carbonyl (6-membered ring).
  • Molecular Formula : C₁₂H₁₈F₂N₄O (272.29 g/mol ).
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. azepane (7-membered) alters steric bulk and conformational flexibility.
    • Physical Properties : Predicted density (1.40 g/cm³) and pKa (1.90) suggest similar solubility but slightly reduced basicity compared to the azepane analog .
  • Applications : The methyl group on piperidine may enhance metabolic stability, making it suitable for CNS-targeting drugs.

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

  • Structure : Replaces azepane carbonyl with a bromine atom at position 3.
  • Molecular Formula : C₆H₅BrF₂N₂O₂ (255.02 g/mol ).
  • Key Differences: Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
  • Applications : Intermediate in synthesizing agrochemicals or fluorinated pharmaceuticals.

3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c)

  • Structure : Complex hybrid molecule with a pyrazole-imidazopyridine-piperazine-isoxazole scaffold.
  • Key Differences :
    • Biological Target : Designed as a kinase inhibitor; the imidazopyridine and isoxazole groups enhance affinity for ATP-binding pockets.
    • Synthesis : Utilizes reductive amination and Vilsmeier–Haack reactions, highlighting the versatility of pyrazole intermediates .
  • Applications : Demonstrates the role of pyrazole derivatives in oncology drug discovery.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyridine and cyclopropyl substituents instead of azepane and difluoroethyl groups.
  • Key Differences :
    • Solubility : Pyridine improves aqueous solubility, while cyclopropyl enhances metabolic stability.
    • Synthesis Yield : Low yield (17.90%) underscores challenges in coupling sterically hindered amines .
  • Applications: Potential use in antimicrobial or antiviral agents due to heteroaromatic motifs.

Structural and Functional Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Applications
Target Compound C₁₃H₁₉F₂N₃O 283.31 Azepane-1-carbonyl, 2,2-difluoroethyl ~2.0 Enzyme inhibition, CNS drugs
3-Methylpiperidine Analog C₁₂H₁₈F₂N₄O 272.29 3-Methylpiperidinyl carbonyl 1.90 CNS-targeting therapies
4-Bromo Analog C₆H₅BrF₂N₂O₂ 255.02 Bromine N/A Synthetic intermediate
Kinase Inhibitor 22c C₂₃H₂₃ClF₂N₈O 499.93 Imidazopyridine, isoxazole N/A Oncology therapeutics
N-Cyclopropyl-Pyridine Analog C₁₀H₁₂N₄ 188.23 Pyridin-3-yl, cyclopropyl ~3.5 Antimicrobial agents

Research Findings and Implications

  • Azepane vs. Piperidine : The 7-membered azepane in the target compound likely improves binding to larger enzyme pockets compared to piperidine, as seen in protease inhibitors .
  • Fluorine Effects : The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
  • Synthetic Challenges : Bulky substituents (e.g., azepane) may reduce reaction yields, necessitating optimized coupling conditions .

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